molecular formula C16H18N2O2 B8608378 4-amino-3-(benzyloxy)-N-ethylbenzamide

4-amino-3-(benzyloxy)-N-ethylbenzamide

Cat. No. B8608378
M. Wt: 270.33 g/mol
InChI Key: OYLVNAYUILOIPU-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

N-Ethyl-3-benzyloxy-4-nitrobenzamide (5.40 g, 18.0 mmol) obtained in Example 312b) was dissolved in ethyl acetate (60 ml) and methanol (40 ml), anhydrous tin(II) chloride (17.6 g, 89.9 mmol, 5.0 eq.) was added, and the mixture was stirred at room temperature for 21 hr. The reaction mixture was concentrated, and methanol was evaporated. The residue was diluted with ethyl acetate (200 ml) and mixed with 1.44N sodium hydroxide (150 ml). The obtained suspension was filtered through celite (diameter 60 mm) and washed with ethyl acetate (100 ml). The filtrate and washing were combined, washed sequentially with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to column chromatography (elution solvent, ethyl acetate-hexane=1:1-2:1) on silica gel (manufactured by E. Merck, Art.7734, 50 g). The fraction obtained by elution with ethyl acetate-hexane (3:2) was concentrated, and diethyl ether was added. The precipitate was collected by filtration, washed with diethyl ether and dried to give the title compound as a white powder (4.27 g, 15.8 mmol, 87.8%).
Name
N-Ethyl-3-benzyloxy-4-nitrobenzamide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
87.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:6]=1)[CH3:2].[Sn](Cl)Cl>C(OCC)(=O)C.CO>[CH2:1]([NH:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([O:14][CH2:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:6]=1)[CH3:2]

Inputs

Step One
Name
N-Ethyl-3-benzyloxy-4-nitrobenzamide
Quantity
5.4 g
Type
reactant
Smiles
C(C)NC(C1=CC(=C(C=C1)[N+](=O)[O-])OCC1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 21 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
methanol was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (200 ml)
ADDITION
Type
ADDITION
Details
mixed with 1.44N sodium hydroxide (150 ml)
FILTRATION
Type
FILTRATION
Details
The obtained suspension was filtered through celite (diameter 60 mm)
WASH
Type
WASH
Details
washed with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The filtrate and washing
WASH
Type
WASH
Details
washed sequentially with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was subjected to column chromatography (elution solvent, ethyl acetate-hexane=1:1-2:1) on silica gel (manufactured by E. Merck, Art.7734, 50 g)
CUSTOM
Type
CUSTOM
Details
The fraction obtained by elution with ethyl acetate-hexane (3:2)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
diethyl ether was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(C)NC(C1=CC(=C(C=C1)N)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.8 mmol
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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